4-Bromo-2,3-difluoro-6-nitrophenol
Description
Contextualization within Aromatic Chemistry
Phenols are aromatic compounds where a hydroxyl group is directly attached to a benzene (B151609) ring. numberanalytics.com This -OH group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions. numberanalytics.com The introduction of substituents like halogens and nitro groups dramatically modifies the electronic properties and reactivity of the phenolic ring.
Halogenation and Nitration : These are classic EAS reactions. numberanalytics.com Halogens are deactivating yet ortho-, para-directing, while the nitro group is a strong deactivating and meta-directing group. quora.com The presence of both types of substituents on a phenol (B47542) ring creates a complex interplay of electronic effects.
Nucleophilic Aromatic Substitution (SNAr) : The presence of strongly electron-withdrawing groups, such as a nitro group, ortho or para to a halogen, facilitates nucleophilic substitution of that halogen. quora.com This makes halogenated nitrophenols valuable precursors for introducing a wide range of other functional groups. mdpi.com
Importance of Poly-substituted Phenolic Architectures in Advanced Synthesis
Phenolic compounds are fundamental building blocks in the synthesis of pharmaceuticals, polymers, and agrochemicals. numberanalytics.comnumberanalytics.com The strategic placement of multiple, different substituents on a phenolic core—creating a poly-substituted architecture—yields highly versatile chemical intermediates. Each substituent can offer a distinct chemical handle for subsequent, selective reactions.
For instance, a molecule containing bromo, fluoro, and nitro groups offers several synthetic pathways:
The bromo substituent is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds to build larger molecular frameworks. ossila.com
The fluoro substituents can modify the molecule's electronic properties, lipophilicity, and metabolic stability. They can also participate in nucleophilic aromatic substitution, though this is generally more difficult than with heavier halogens. ossila.com
The nitro group can be readily reduced to an amine (-NH₂), which is a versatile nucleophile and a precursor for forming amides, sulfonamides, or diazonium salts for further functionalization. ossila.com
The hydroxyl group of the phenol can be alkylated, acylated, or used to direct further substitutions.
This multi-functionality allows for a modular and efficient approach to synthesizing complex target molecules, such as those used in materials science for OLEDs and solar cells or as bioactive compounds in medicinal chemistry. ossila.com Phenolic polymers also exhibit inherent fire resistance and can be used to create advanced materials like aerogels. acs.org
Scope and Research Focus on 4-Bromo-2,3-difluoro-6-nitrophenol
The specific compound, this compound, is a prime example of a poly-substituted phenolic architecture. Its structure suggests significant potential as a specialized building block in research and development.
| Property | Data |
| Molecular Formula | C₆H₂BrF₂NO₃ |
| Molecular Weight | 253.98 g/mol |
| Structure | A benzene ring with a hydroxyl group at position 1, two fluorine atoms at positions 2 and 3, a bromine atom at position 4, and a nitro group at position 6. |
Interactive Data Table: Hover over the molecular formula to see the structure (functionality not available in this format).
The research focus on a molecule like this compound is predicated on the unique reactivity conferred by its specific substitution pattern. The ortho-nitro group strongly activates the adjacent fluorine atom (at position 2) and the para-bromine atom (at position 4) towards nucleophilic aromatic substitution. The additional fluorine at position 3 further modulates the electronic landscape of the ring. This compound and its derivatives, such as 4-Bromo-2,3-difluoro-6-nitroaniline chemtik.com and 4-Bromo-2,3-difluoro-6-nitroanisole synquestlabs.com, represent valuable scaffolds for creating novel chemical entities with tailored electronic and biological properties.
Structure
3D Structure
Properties
Molecular Formula |
C6H2BrF2NO3 |
|---|---|
Molecular Weight |
253.99 g/mol |
IUPAC Name |
4-bromo-2,3-difluoro-6-nitrophenol |
InChI |
InChI=1S/C6H2BrF2NO3/c7-2-1-3(10(12)13)6(11)5(9)4(2)8/h1,11H |
InChI Key |
HAKNMPMWTQRLOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)O)[N+](=O)[O-] |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 4 Bromo 2,3 Difluoro 6 Nitrophenol
Strategies for Aromatic Nitration
Aromatic nitration is a cornerstone of organic synthesis for introducing a nitro (NO₂) group onto an aromatic ring. This process is a class of electrophilic aromatic substitution, where an electrophile attacks the electron-rich benzene (B151609) ring. byjus.com For phenols, the hydroxyl (-OH) group strongly activates the ring, making them highly susceptible to nitration. byjus.comucalgary.ca
The direct introduction of a nitro group onto the aromatic ring of a substituted phenol (B47542) is the most common and direct route. The mechanism involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.orgyoutube.com Subsequent deprotonation restores the ring's aromaticity, yielding the nitrated product. masterorganicchemistry.comyoutube.com
The classic and widely used method for aromatic nitration involves a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org In this "mixed acid" system, sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.comlibretexts.org
The reaction can be represented as: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
This method has been successfully applied to the synthesis of related halogenated nitrophenols. For instance, a patented procedure describes the nitration of 2-bromo-4-fluorophenol by dissolving it in chloroform and adding a nitrating mixture of sulfuric and nitric acid at a controlled temperature. google.com After the addition, the reaction is heated to drive it to completion, yielding the desired nitrophenol in high yield. google.com This approach is directly applicable to the nitration of 4-Bromo-2,3-difluorophenol, where the nitronium ion would attack the activated aromatic ring.
In poly-substituted phenols, the position of the incoming nitro group is dictated by the directing effects of the substituents already present on the ring. The regioselectivity is governed by a combination of electronic effects (activation/deactivation, resonance) and steric hindrance. dergipark.org.tr
For the precursor, 4-Bromo-2,3-difluorophenol, the substituents are:
-OH (hydroxyl) group: A powerful activating group that directs incoming electrophiles to the ortho and para positions. byjus.comucalgary.ca
-F (fluoro) and -Br (bromo) groups: These halogen atoms are deactivating due to their inductive electron-withdrawing effect, yet they are also ortho, para-directors because of their ability to donate lone-pair electrons through resonance.
In the nitration of 4-Bromo-2,3-difluorophenol, the hydroxyl group is the dominant activating group. The available positions for substitution are C2, C5, and C6. The C2 position is already occupied by a fluorine atom. The position para to the hydroxyl group (C4) is occupied by bromine. Therefore, the substitution is directed to the remaining ortho position, C6. The combined directing effects of the fluorine and bromine substituents also influence the final outcome, but the powerful activation and directing influence of the hydroxyl group is the primary determinant for substitution at the C6 position to yield 4-Bromo-2,3-difluoro-6-nitrophenol.
An alternative to direct electrophilic nitration is the introduction of the nitro group via functional group interconversion (FGI). solubilityofthings.comic.ac.uk This multi-step strategy involves placing a different functional group on the ring that can later be converted into a nitro group.
One potential FGI route involves the synthesis of a corresponding aromatic amine (an aniline (B41778) derivative), followed by its oxidation to the nitro compound. For example, one could theoretically synthesize 6-amino-4-bromo-2,3-difluorophenol and then oxidize the amino (-NH₂) group to a nitro (-NO₂) group. Another FGI pathway could involve the introduction of a nitroso (-NO) group, which is then oxidized to the nitro group. youtube.com This was demonstrated in a synthesis of p-nitrophenol, where phenol was first reacted with nitrous acid (HNO₂) to form p-nitrosophenol, which was subsequently oxidized with dilute nitric acid to the final product. youtube.com While viable, FGI routes are generally less direct than electrophilic nitration and are often employed when direct nitration proves problematic due to low selectivity or side reactions. ic.ac.uk
Modern synthetic chemistry has increasingly adopted microwave-assisted techniques to accelerate reactions, improve yields, and promote greener chemical processes. scirp.orgorientjchem.org Microwave-assisted nitration offers significant advantages over conventional heating methods, including drastically reduced reaction times (from hours to minutes), higher product purity, and often milder reaction conditions. scirp.orgsciencemadness.org
Microwave irradiation can be used with traditional nitrating agents or with alternative, eco-friendlier systems. sibran.ru For example, phenols can be effectively nitrated using dilute nitric acid under microwave irradiation, avoiding the need for concentrated sulfuric acid. sciencemadness.org Other protocols utilize metal nitrates, such as calcium nitrate (Ca(NO₃)₂), in conjunction with acetic acid or under solvent-free conditions. orientjchem.orggordon.edu These methods are often highly regioselective and present a safer, more sustainable alternative to conventional mixed-acid nitration. orientjchem.orggordon.edu
| Parameter | Conventional Mixed-Acid Nitration | Microwave-Assisted Nitration |
| Reagents | Concentrated H₂SO₄ and HNO₃ masterorganicchemistry.com | Dilute HNO₃, Metal Nitrates (e.g., Ca(NO₃)₂) orientjchem.orgsciencemadness.org |
| Reaction Time | Hours google.com | Minutes scirp.orgorientjchem.org |
| Energy Source | Conventional heating (oil bath, etc.) | Microwave irradiation scirp.org |
| Conditions | Often requires low temperatures for control google.com | Can be performed rapidly at various power levels gordon.edu |
| Environmental Impact | Generates significant acid waste sibran.ru | Reduced waste, potential for solvent-free conditions scirp.orgorientjchem.org |
Electrophilic Aromatic Substitution Approaches
Strategies for Aromatic Halogenation (Bromination and Fluorination)
Bromination: The introduction of a bromine atom onto an aromatic ring is a standard electrophilic aromatic substitution reaction. For reactive substrates like phenols, the reaction can proceed readily with molecular bromine (Br₂), often in a solvent like acetic acid or a less polar solvent like chloroform, even without a catalyst. byjus.com For less activated rings, a Lewis acid catalyst such as ferric bromide (FeBr₃) is used to polarize the Br-Br bond and generate a more powerful electrophile. jove.comjove.com The synthesis of related compounds, such as 4-Bromo-2,6-difluoroaniline (B33399), has been achieved by treating the corresponding aniline with bromine in glacial acetic acid. prepchem.com
Fluorination: Direct electrophilic fluorination of aromatic rings is more complex and requires specialized reagents due to the high reactivity of fluorine. Various modern electrophilic fluorinating agents have been developed for this purpose. researchgate.net
In practice, the synthesis of 4-Bromo-2,3-difluorophenol often starts from a commercially available, pre-halogenated intermediate. One documented laboratory-scale synthesis starts with 4-bromo-2,3-difluoroanisole. chemicalbook.com In this procedure, the anisole derivative is treated with boron tribromide (BBr₃) in dichloromethane. The BBr₃ acts as a strong Lewis acid to effect the cleavage of the methyl ether, converting the methoxy group (-OCH₃) into a hydroxyl group (-OH) to yield the final 4-Bromo-2,3-difluorophenol precursor. chemicalbook.com
Introduction of Bromine Substituents on Phenolic Scaffolds
The introduction of a bromine atom onto a phenolic ring is a classic example of electrophilic aromatic substitution (EAS). The hydroxyl group of the phenol is a strong activating group, meaning it increases the nucleophilicity of the aromatic ring and directs incoming electrophiles to the ortho and para positions.
Phenolic compounds exhibit high reactivity with bromine. nih.gov The reaction can proceed through either oxidation (electron transfer) or electrophilic aromatic substitution, with the dominant pathway depending on the positions of the hydroxyl groups. nih.gov For simple phenols, EAS is the typical route. nih.gov The process of oxidative bromination can serve as a powerful and environmentally friendly tool for synthesizing bromo-containing molecules. researchgate.net Various catalysts can be employed to facilitate the bromination of phenol derivatives in mild aqueous conditions, often using potassium bromide (KBr) as the bromine source and an oxidant like hydrogen peroxide (H₂O₂). researchgate.net
Table 1: Common Reagents for Bromination of Phenols
| Reagent | Description |
|---|---|
| Bromine (Br₂) in a solvent | The traditional method, often carried out in solvents like acetic acid or carbon tetrachloride. |
| N-Bromosuccinimide (NBS) | A milder source of electrophilic bromine, useful for preventing over-bromination. |
| Potassium Bromide (KBr) / Oxidant | A greener approach where bromide is oxidized in situ to an electrophilic bromine species. researchgate.net |
Methodologies for Multiple Fluorine Atom Incorporation
Incorporating multiple fluorine atoms onto an aromatic ring presents significant synthetic challenges due to the high reactivity of fluorinating agents and the strength of the C-F bond. Several modern techniques have been developed to achieve this transformation with greater control and efficiency.
Direct fluorination aims to replace a C-H or another functional group directly with fluorine. Historically, methods like the Balz-Schiemann reaction were used for single fluorine introductions but are less effective for multiple substitutions. google.com The use of elemental fluorine is often difficult to control and can lead to addition reactions rather than the desired substitution. google.com
More recent advancements include deoxyfluorination methods, which convert phenols directly into aryl fluorides. nih.govorganic-chemistry.orgsigmaaldrich.comharvard.edu These one-step ipso-substitution reactions provide a more straightforward route to functionalized fluoroarenes compared to traditional multi-step processes. nih.govorganic-chemistry.org Reagents have been developed that are air-stable solids, though they may hydrolyze with prolonged exposure to moisture. nih.gov Another approach involves a two-step, one-pot conversion of phenols to aryl fluorides via aryl fluorosulfonate intermediates using sulfuryl fluoride (SO₂F₂) and a fluoride salt. acs.orgresearchgate.net
Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-fluorine (C-F) bonds under mild conditions. nih.govacs.orgresearchgate.net This technique avoids the harsh reagents often required in traditional fluorination methods. nih.gov The mechanism typically involves a photocatalyst, such as a ruthenium complex (e.g., Ru(bpy)₃²⁺), which becomes excited upon absorbing visible light. nih.govacs.org The excited catalyst can then engage in a single-electron transfer (SET) with a stable, electrophilic fluorine source like Selectfluor. nih.govacs.org This process generates a potent oxidant that can facilitate reactions such as decarboxylative fluorination, representing a practical improvement over UV-mediated methods. nih.govacs.org Photoredox catalysis provides new pathways for C-F bond cleavage and formation, often involving radical intermediates. nih.govspringernature.com
Arynes are highly reactive intermediates formed by the removal of two adjacent substituents from an aromatic ring. researchgate.netnih.govwikipedia.org The synthesis of fluorinated organic molecules via aryne intermediates has gained significant attention. researchgate.netnih.gov In this method, an aryne is generated in situ and subsequently "trapped" by a nucleophilic fluorine source. rsc.org This approach allows for the synthesis of aryl fluorides from non-aromatic building blocks under relatively mild conditions. rsc.org The generation of the aryne can be achieved from precursors like trimethylsilylaryl triflates through fluoride-induced elimination. wikipedia.org Silver catalysts can be used to efficiently promote the addition of fluorine-containing nucleophiles onto the aryne intermediate. rsc.org
Electrophilic fluorination involves the reaction of an electron-rich substrate with a reagent that acts as a source of an electrophilic fluorine atom ("F⁺"). wikipedia.org Modern electrophilic fluorinating agents are often based on a nitrogen-fluorine (N-F) bond. wikipedia.org These reagents are typically stable, safe to handle, and effective for a wide range of substrates. wikipedia.orgbrynmawr.edu
Electron-withdrawing groups attached to the nitrogen atom decrease the electron density on fluorine, enhancing its electrophilicity. wikipedia.org Prominent examples of these reagents are N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgbrynmawr.eduarkat-usa.org The fluorination of phenols with these reagents is a common strategy, although controlling the ortho/para selectivity can be a challenge. wikipedia.orgarkat-usa.org
Table 2: Common Electrophilic Fluorinating Reagents
| Reagent Name | Abbreviation | Description |
|---|---|---|
| Selectfluor® | F-TEDA-BF₄ | A stable, commercially available, and widely used N-F reagent for electrophilic fluorination. arkat-usa.org |
| N-Fluorobenzenesulfonimide | NFSI | A mild but effective N-F reagent with a broad substrate scope. wikipedia.orgbrynmawr.edu |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Another effective N-F reagent used in organic synthesis. wikipedia.org |
Precursor Synthesis and Building Block Approaches
A key precursor for this target molecule is 2,3-difluoro-6-nitrophenol . A known process for preparing this intermediate involves reacting 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali metal hydroxide in the absence of an organic solvent. google.com The resulting product can then be isolated via steam distillation. google.com Another synthetic route to 2,3-difluoro-6-nitrophenol starts from 1-chloro-2,3-difluorobenzene, which undergoes nitration, fluorodechlorination, and hydrolysis. researchgate.net
Once 2,3-difluoro-6-nitrophenol is obtained, the final step would be the regioselective bromination of the phenolic ring. The positions of the existing hydroxyl, nitro, and fluorine groups will direct the bromine atom to the C4 position.
Alternatively, one could start with a brominated and fluorinated precursor. For example, a general strategy involves the nitration of a halogenated phenol. A patented method describes the preparation of 2-bromo-4-fluoro-6-nitrophenol by dissolving 2-bromo-4-fluorophenol in chloroform and adding a nitrating mixture of sulfuric and nitric acid. google.com While the substitution pattern is different from the target molecule, this illustrates the viability of nitrating a bromo-fluorophenol precursor. The synthesis of various nitrophenols is well-documented, typically involving the nitration of the corresponding phenol. google.comyoutube.comresearchgate.net
Table 3: Potential Precursors and Synthetic Steps
| Precursor/Building Block | Key Transformation(s) |
|---|---|
| 2,3,4-Trifluoronitrobenzene | Nucleophilic aromatic substitution (hydrolysis of C4-F) to form 2,3-difluoro-6-nitrophenol, followed by bromination. google.com |
| 1-Chloro-2,3-difluorobenzene | Nitration, fluorodechlorination, and hydrolysis to yield 2,3-difluoro-6-nitrophenol, followed by bromination. researchgate.net |
| 2,3-Difluorophenol | Nitration to form 2,3-difluoro-6-nitrophenol, followed by bromination. |
| 3-Bromo-1,2-difluorobenzene | Nitration and subsequent introduction of the hydroxyl group. |
Preparation of 4-Bromo-2,3-difluorophenol
A crucial intermediate in the synthesis of the target compound is 4-Bromo-2,3-difluorophenol. One common laboratory-scale synthesis involves the demethylation of 4-bromo-2,3-difluoroanisole (1-bromo-2,3-difluoro-4-methoxybenzene). chemicalbook.com In this procedure, a solution of 1 M boron tribromide (BBr3) in dichloromethane (DCM) is slowly added to a stirred solution of the anisole derivative, also in DCM, at a reduced temperature of -20 °C. chemicalbook.com The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is subsequently quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated under reduced pressure to yield 4-bromo-2,3-difluorophenol as a dark red oil with a reported yield of around 70%. chemicalbook.com
This intermediate serves as a key building block for further functionalization, particularly the introduction of the nitro group required for the final product. nbinno.com
| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 4-bromo-2,3-difluoroanisole | Boron tribromide (BBr3) | Dichloromethane (DCM) | -20 °C to Room Temperature | 70% | chemicalbook.com |
Synthesis of Related Difluorinated Nitrophenols
The synthesis of related difluorinated nitrophenols provides insight into the nitration of fluorinated aromatic systems.
2,3-Difluoro-6-nitrophenol : This compound can be synthesized through the nitration of 2,3-difluorophenol with nitric acid. biosynth.com An alternative, isomer-free method involves reacting 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali metal or alkaline earth metal hydroxide at temperatures between 20°C and 100°C. google.comgoogle.com After the reaction, the mixture is acidified to a pH of 1 to 6, and the product is purified by steam distillation. google.comgoogle.com This compound is utilized in the synthesis of other complex molecules like 2-methyl-6,7-difluoro-8-oxyquinoline. alfachemch.comsigmaaldrich.com
2-Bromo-4-fluoro-6-nitrophenol : The preparation of this compound is achieved by the direct nitration of 2-bromo-4-fluorophenol. The precursor is dissolved in chloroform, and a nitrating mixture composed of sulfuric acid and nitric acid (in a molar ratio of 1:5.5) is added dropwise at a controlled temperature of 20°C. google.com Following the addition, the reaction temperature is raised to 40-80°C for a period of time to complete the reaction. google.com The organic phase is then washed and the solvent is evaporated to obtain the target compound, which can be further purified by recrystallization from ethanol, achieving yields of around 89%. google.com
| Product | Starting Material | Key Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| 2,3-Difluoro-6-nitrophenol | 2,3,4-trifluoronitrobenzene | Alkali/Alkaline earth metal hydroxide, Acid | 85-86% | google.com |
| 2-Bromo-4-fluoro-6-nitrophenol | 2-bromo-4-fluorophenol | Sulfuric acid, Nitric acid | 89% | google.com |
Halogenated Aniline Derivatives as Synthetic Precursors
Halogenated anilines are versatile precursors in organic synthesis. The amino group can be converted into a variety of other functional groups through diazotization reactions, such as the Sandmeyer reaction, to produce hydroxyl, cyano, or halide-substituted aromatics. wikipedia.org This makes them valuable starting points for synthesizing complex substituted phenols.
For example, a process for preparing 2-bromo-4-fluoro-6-methylphenol starts from 2-methyl-4-fluoroaniline. google.com The aniline derivative undergoes a diazotization-hydrolysis reaction to prepare the intermediate 2-methyl-4-fluorophenol, which is then subjected to bromination. google.com Similarly, 2,6-difluoroaniline can be brominated using a solution of bromine in glacial acetic acid to produce 4-bromo-2,6-difluoroaniline. prepchem.com These halogenated phenols and anilines can then undergo further reactions, such as nitration, to yield more complex derivatives. The catalytic reduction of the corresponding nitro compounds is the predominant method for manufacturing anilines. researchgate.net
Advanced Synthetic Challenges and Innovations
The synthesis of highly substituted nitrophenols like this compound is not without its challenges, primarily related to controlling the reaction's selectivity.
Phenols are highly activated aromatic substrates, making them susceptible to over-nitration, which can lead to the formation of dinitro or trinitro derivatives and other unwanted oxidation by-products. researchgate.netmasterorganicchemistry.com Traditional nitrating agents like mixed nitric and sulfuric acids can be too harsh, leading to poor yields and complex product mixtures. dergipark.org.trrushim.ru
To address this, researchers have developed more controllable nitration methods. One innovative approach involves the use of N-nitropyrazole nitrating reagents. nih.gov These reagents act as a controllable source of the nitronium ion ([NO₂]⁺), allowing for mild and scalable nitration. nih.gov By manipulating the reaction conditions, it is possible to selectively produce either mononitrated or dinitrated products. nih.govacs.org Another strategy involves the use of catalysts, such as mercury(II) acetate or palladium acetate, which can alter the isomer distribution and suppress the formation of by-products that result from side-chain oxidation or ipso substitution. dtic.mil
The placement of the incoming nitro group is governed by the directing effects of the substituents already present on the aromatic ring. masterorganicchemistry.comlibretexts.org Substituents are broadly classified as ortho-, para-directors or meta-directors.
Ortho- and Para-Directing Groups : These are typically electron-donating groups that activate the aromatic ring towards electrophilic substitution. jove.com The hydroxyl (-OH) group of a phenol is a strong activating, ortho-, para-directing group. masterorganicchemistry.comjove.com It donates electron density to the ring through resonance, stabilizing the carbocation intermediates (also known as Wheland intermediates or σ-complexes) formed during ortho and para attack. jove.comnih.gov This stabilization lowers the activation energy for the formation of these isomers, making them the major products. jove.com Halogens, such as bromine and fluorine, are also ortho-, para-directors, but they are deactivating due to their strong inductive electron-withdrawing effect. masterorganicchemistry.comlibretexts.org
Regioselectivity in the Target Synthesis : In the nitration of 4-Bromo-2,3-difluorophenol, the powerful ortho-directing effect of the hydroxyl group is the dominant factor. The nitro group is directed to one of the positions ortho to the -OH group. The final structure, this compound, indicates that substitution occurs at the C6 position, which is ortho to the hydroxyl group and adjacent to one of the fluorine atoms. The interplay of the directing effects of the two fluorine atoms and the bromine atom also influences the final regiochemical outcome. The formation of the σ-complex is generally the rate-limiting step in electrophilic aromatic nitration. nih.gov
| Substituent Type | Examples | Directing Effect | Reactivity Effect | Reason |
|---|---|---|---|---|
| Strongly Activating | -OH, -NH₂, -OR | Ortho, Para | Activating | Electron donation by resonance stabilizes ortho/para intermediates. jove.comjove.com |
| Alkyl Groups | -CH₃, -C₂H₅ | Ortho, Para | Activating | Electron donation by induction stabilizes ortho/para intermediates. libretexts.orgjove.com |
| Halogens | -F, -Cl, -Br | Ortho, Para | Deactivating | Electron donation by resonance directs ortho/para, but strong inductive withdrawal deactivates the ring. masterorganicchemistry.comlibretexts.org |
| Deactivating Groups | -NO₂, -CN, -C=O | Meta | Deactivating | Inductive and/or resonance withdrawal of electrons destabilizes ortho/para intermediates. masterorganicchemistry.com |
Iii. Chemical Reactivity and Transformation Pathways of 4 Bromo 2,3 Difluoro 6 Nitrophenol
Reactivity of the Nitro Group
The nitro group (-NO₂) is a versatile functional group that significantly influences the reactivity of the aromatic ring to which it is attached. Its strong electron-withdrawing properties facilitate a range of chemical transformations, most notably reduction reactions and nucleophilic aromatic substitutions.
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to a variety of nitrogen-containing derivatives. The specific product obtained depends on the reducing agent and the reaction conditions employed.
The most common transformation of aromatic nitro groups is their reduction to the corresponding primary amines (anilines). This reaction is of significant industrial importance. For halogenated nitrophenols, this transformation is typically achieved through catalytic hydrogenation.
Catalytic hydrogenation involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. For instance, the reduction of similar fluorinated nitrophenols to their corresponding anilines is effectively carried out using a palladium-on-carbon catalyst in a solvent like methanol (B129727) under a hydrogen atmosphere. science.gov The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group.
The general reaction for the formation of the corresponding aniline (B41778) from 4-bromo-2,3-difluoro-6-nitrophenol is as follows:
General Reaction for the Formation of 4-Amino-6-bromo-2,3-difluorophenol
| Reactant | Reagents and Conditions | Product |
| This compound | H₂, Pd/C, Methanol, Heat | 4-Amino-6-bromo-2,3-difluorophenol |
Other reducing systems, such as metals in acidic media (e.g., iron, tin, or zinc in hydrochloric acid), can also be employed for the reduction of aromatic nitro groups. mdpi.com
Under carefully controlled reduction conditions, the transformation of a nitro group can be stopped at intermediate stages to yield N-aryl hydroxylamines or hydrazine (B178648) derivatives.
The formation of aryl hydroxylamines from nitroaromatics can be achieved using specific reducing agents and conditions that are milder than those required for complete reduction to the aniline. Common methods include the use of zinc dust in the presence of ammonium (B1175870) chloride or controlled catalytic hydrogenation with reagents like hydrazine in the presence of Raney nickel at low temperatures. synquestlabs.com Another approach involves electrolytic reduction. For instance, the synthesis of N-phenylhydroxylamine can be accomplished by reacting a substituted nitrobenzene (B124822) with hydrazine, catalyzed by Raney Ni under mild conditions. synquestlabs.com
The generation of N,N'-diarylhydrazine compounds can occur when aromatic nitro compounds are treated with an excess of a reducing agent like zinc metal. nih.gov
| Precursor | Product | Typical Reagents and Conditions |
| Aromatic Nitro Compound | Aryl Hydroxylamine | Zn/NH₄Cl; Hydrazine/Raney Ni, 0-10°C; Electrolytic reduction |
| Aromatic Nitro Compound | Diarylhydrazine | Excess Zn metal |
The reduction of aromatic nitro compounds can also lead to the formation of azo compounds, which contain the -N=N- linkage. This transformation can be achieved using various reducing agents. For example, treatment of aromatic nitro compounds with metal hydrides can yield azo compounds. nih.gov Another method involves the use of lead as a catalyst with triethylammonium (B8662869) formate (B1220265) as a hydrogen donor, which allows for the synthesis of symmetrically substituted azo compounds from aromatic nitro compounds, even in the presence of other reducible substituents like halogens. scranton.edu A one-step synthesis of both symmetric and asymmetric aromatic azo compounds can be achieved by the mutual reduction-oxidation reaction between a nitroaromatic and an aniline in a basic medium without the need for a metal catalyst. mdpi.com
| Reactant | Product | Typical Reagents and Conditions |
| Aromatic Nitro Compound | Azo Compound | Metal hydrides; Lead and triethylammonium formate |
| Nitroaromatic + Aniline | Azo Compound | Basic medium |
The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr). scranton.edu This is a key reaction pathway for introducing various nucleophiles onto the aromatic ring.
In a nucleophilic aromatic substitution reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of a leaving group restores the aromaticity of the ring. The presence of electron-withdrawing groups, such as the nitro group, ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex and thus facilitating the reaction. nih.gov
In the case of this compound, the nitro group, along with the fluorine atoms, activates the ring for nucleophilic attack. The positions ortho and para to the nitro group are particularly activated. Therefore, nucleophilic attack could potentially lead to the displacement of one of the fluorine atoms or the bromine atom. The relative reactivity of the halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I, which is the reverse of their order of acidity for the corresponding hydrohalic acids. This is because the rate-determining step is the attack of the nucleophile, and the highly electronegative fluorine atom makes the carbon atom it is attached to more electrophilic.
Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. For example, reactions of activated aryl halides with amines lead to the formation of substituted anilines, while reactions with alkoxides yield aryl ethers. scranton.edu The study of nucleophilic aromatic substitution on nitrothiophenes with various amines has shown that the reaction rates are influenced by the nature of the amine and the solvent. In highly activated systems like 4,6-dichloro-5-nitrobenzofuroxan, selective nucleophilic substitution with amines can be achieved. nih.gov
Potential Nucleophilic Aromatic Substitution Reactions of this compound
| Reactant | Nucleophile | Potential Product(s) |
| This compound | Amine (R-NH₂) | Amino-substituted derivative |
| This compound | Alkoxide (R-O⁻) | Alkoxy-substituted derivative |
The specific site of substitution (one of the fluorine atoms or the bromine atom) would depend on the reaction conditions and the nature of the incoming nucleophile.
Nucleophilic Aromatic Substitution Involving Nitro Groups
Vicarious Nucleophilic Substitution of Hydrogen (VNS)
Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile, rather than a leaving group like a halogen. nih.gov The reaction typically occurs on electron-deficient aromatic rings, such as nitroarenes. organic-chemistry.org It proceeds via the addition of a carbanion, which bears a leaving group at the nucleophilic center, to the aromatic ring. organic-chemistry.org This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. organic-chemistry.org
For a VNS reaction to occur on this compound, a nucleophile would need to attack the only available hydrogen atom at the C5 position. However, VNS reactions on nitroarenes are strongly directed, with substitution occurring almost exclusively at positions ortho and para to the nitro group. organic-chemistry.org In this compound, the C5 position is meta to the C6-nitro group. Therefore, a standard VNS reaction is unlikely to proceed at this site.
Furthermore, the presence of the acidic phenolic hydroxyl group presents a significant challenge. In the basic conditions required for VNS, the phenol (B47542) will be deprotonated to form the corresponding phenoxide. organic-chemistry.org This negatively charged phenoxide reduces the electrophilicity of the aromatic ring, making it less susceptible to nucleophilic attack. organic-chemistry.org This deactivation effect generally disfavors VNS reactions on nitrophenols. organic-chemistry.org
Cycloaddition Chemistry of Nitro Compounds
Cycloaddition reactions, such as the well-known Diels-Alder reaction, are powerful tools for forming cyclic compounds. wikipedia.orgnih.gov The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system). wikipedia.orgorganic-chemistry.org
The aromatic ring of this compound does not fit the classic definition of a diene or dienophile. In its native state, the benzene (B151609) ring's aromaticity makes it a poor participant in cycloaddition reactions, which would require the disruption of this stable system.
However, the electronic nature of the ring, which is made highly electron-deficient by the nitro group and three halogen substituents, could theoretically allow it to participate in an "inverse-electron-demand" Diels-Alder reaction. wikipedia.orgorganic-chemistry.org In this type of reaction, an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.org In this hypothetical scenario, a portion of the substituted benzene ring might act as the 2π component. There are, however, no specific examples in the literature of this occurring with this compound.
A more plausible, albeit indirect, pathway to employing this molecule in cycloaddition chemistry would involve the chemical transformation of the nitro group into a different functional group capable of acting as a 1,3-dipole, such as a nitrone. Nitrones are known to readily undergo [3+2] cycloaddition reactions with various dipolarophiles. rsc.org This would represent a multi-step synthetic strategy rather than a direct cycloaddition involving the parent nitro compound.
Reactivity of Halogen Substituents (Bromine and Fluorine)
The three halogen atoms on the aromatic ring of this compound are key reactive handles, but they exhibit distinct reactivities based on their identity and position relative to the activating nitro group.
Nucleophilic Aromatic Substitution of Halogens
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for aryl halides bearing strongly electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction rate is significantly accelerated when these groups are positioned ortho or para to the halogen leaving group. masterorganicchemistry.comlibretexts.org The mechanism involves the addition of a nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the halide ion. youtube.com
In SNAr reactions, the reactivity of the halogens as leaving groups typically follows the order F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is usually the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com
Applying these principles to this compound:
F at C2: This fluorine is ortho to the nitro group, placing it in a highly activated position for SNAr. It is expected to be the most reactive site for nucleophilic displacement.
Br at C4: This bromine is para to the nitro group, which is also an activating position. However, as bromine is generally a poorer leaving group than fluorine in SNAr reactions, this site is expected to be less reactive than the C2-fluorine.
F at C3: This fluorine is meta to the nitro group. Electron-withdrawing groups in the meta position have a much smaller activating effect on SNAr reactions. masterorganicchemistry.com Therefore, the C3-fluorine is predicted to be the least reactive of the three halogens.
The predicted order of reactivity for nucleophilic aromatic substitution is: F (at C2) > Br (at C4) > F (at C3) .
Table 1: Predicted Products from Nucleophilic Aromatic Substitution (SNAr) Reactions (Based on the preferential reaction at the most activated C2 position)
| Nucleophile (Nu-H) | Reagent Example | Predicted Major Product |
| Alcohol | Sodium Methoxide (NaOCH₃) | 4-Bromo-3-fluoro-2-methoxy-6-nitrophenol |
| Amine | Ammonia (NH₃) | 2-Amino-4-bromo-3-fluoro-6-nitrophenol |
| Thiol | Sodium Thiophenoxide (NaSPh) | 4-Bromo-3-fluoro-6-nitro-2-(phenylthio)phenol |
| Hydroxide | Sodium Hydroxide (NaOH) | 4-Bromo-3-fluoro-6-nitropyrocatechol |
Halogen-Mediated Coupling Reactions (e.g., Pd-catalyzed)
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions, such as the Suzuki, Heck, and Sonogashira couplings, typically rely on the oxidative addition of palladium(0) into a carbon-halogen bond. nih.gov
The reactivity of aryl halides in these reactions is generally the opposite of that in SNAr, following the order I > Br > Cl >> F. nih.gov The carbon-fluorine bond is exceptionally strong and generally unreactive in standard palladium cross-coupling reactions.
For this compound, this reactivity trend means that the bromine atom at C4 is the exclusive site for typical palladium-catalyzed cross-coupling reactions. The two fluorine atoms at C2 and C3 would be expected to remain untouched under these conditions. This provides a highly selective method for derivatization at the C4 position.
Table 2: Potential Products from Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
| Reaction Name | Coupling Partner | Catalyst/Reagents Example | Predicted Product Structure |
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2,3-Difluoro-6-nitro-[1,1'-biphenyl]-4-ol derivative |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 2,3-Difluoro-6-nitro-4-vinylphenol derivative |
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-(Alkynyl)-2,3-difluoro-6-nitrophenol derivative |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | 4-(Amino)-2,3-difluoro-6-nitrophenol derivative |
Role of Halogens as Reactive Handles for Derivatization
The distinct and complementary reactivity of the halogen substituents makes them powerful "handles" for the stepwise and selective derivatization of the this compound scaffold.
Selective C2 Functionalization: The C2-fluorine, being the most activated towards nucleophilic aromatic substitution, can be selectively replaced by a variety of nucleophiles (O-, N-, and S-based) while leaving the other halogen sites intact. masterorganicchemistry.comlibretexts.org
Selective C4 Functionalization: The C4-bromine serves as the primary site for palladium-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of new carbon-carbon or carbon-nitrogen bonds, creating complex biaryl, vinyl, alkynyl, or amino derivatives without disturbing the fluorine atoms.
Sequential Derivatization: These orthogonal reactivities allow for a rational, multi-step synthetic approach. For instance, one could first perform a Suzuki coupling at the C4-bromo position and then subsequently displace the C2-fluoro atom with a nucleophile, leading to highly complex, polysubstituted aromatic structures. This makes the parent compound a versatile building block for chemical synthesis.
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group of this compound exhibits the characteristic reactivity of a phenol, but its properties are significantly modulated by the strongly electron-withdrawing substituents on the ring. savemyexams.com
The nitro group and the three halogen atoms pull electron density away from the phenoxide oxygen, which greatly stabilizes the conjugate base formed upon deprotonation. ukessays.com This makes the phenolic proton significantly more acidic compared to phenol itself. ukessays.commdpi.com
Once deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate), the resulting phenoxide anion is an effective nucleophile. It can readily participate in reactions such as Williamson ether synthesis (O-alkylation) and esterification (O-acylation). researchgate.net These reactions provide a straightforward method for modifying the hydroxyl group, which can also serve to protect it while other transformations are carried out on the aromatic ring.
Table 3: Examples of Reactions at the Phenolic Hydroxyl Group
| Reaction Type | Reagent | Conditions | Product Class |
| O-Alkylation | Methyl iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene |
| O-Acylation | Acetyl chloride (CH₃COCl) | Base (e.g., Pyridine) | 4-Bromo-2,3-difluoro-6-nitrophenyl acetate |
| Deprotonation | Sodium Hydroxide (NaOH) | Aqueous solution | Sodium 4-bromo-2,3-difluoro-6-nitrophenoxide |
Electrophilic Aromatic Substitution Directed by Hydroxyl Group
The hydroxyl (-OH) group is a powerful activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions relative to itself. libretexts.org This is due to the delocalization of an oxygen lone pair into the benzene ring's pi-system, which stabilizes the carbocation intermediate (the arenium ion) formed during the attack. libretexts.org
Derivatization via Oxygen Functionalization
The phenolic hydroxyl group is a key site for synthetic modification, allowing for the formation of ethers and esters. These reactions involve the oxygen atom acting as a nucleophile.
Esterification: Phenols can be readily converted to esters by reacting with acylating agents such as acid chlorides or anhydrides, typically in the presence of a base. A synthetic protocol for a structurally similar compound demonstrates the feasibility of this transformation. For instance, reacting a substituted nitrophenol with oxalyl chloride in an anhydrous solvent can yield the corresponding ester derivative. echemi.com
Etherification: The Williamson ether synthesis is a common method for preparing ethers from phenols. This involves deprotonating the phenol with a suitable base (e.g., sodium hydride) to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. The acidity of the phenolic proton in this compound is enhanced by the presence of multiple electron-withdrawing groups, facilitating the initial deprotonation step. libretexts.org
The table below outlines potential derivatization reactions at the oxygen center.
| Reaction Type | Reagent | General Product | Significance |
| Esterification | Acetyl Chloride / Pyridine | 4-Bromo-2,3-difluoro-6-nitrophenyl acetate | Protects the hydroxyl group; modifies solubility and electronic properties. |
| Etherification | Methyl Iodide / NaH | 4-Bromo-2,3-difluoro-1-methoxy-5-nitrobenzene | Alters the electronic character from a strong donor (-OH) to a weaker donor (-OCH3). |
| Silylation | Trimethylsilyl chloride (TMSCl) | 4-Bromo-2,3-difluoro-6-nitro-1-(trimethylsilyloxy)benzene | Forms a silyl (B83357) ether, a common protecting group in multi-step synthesis. |
Hydroxylation and Ring-Opening Pathways in Substituted Phenols
Substituted phenols, particularly nitrophenols, are susceptible to oxidative degradation through hydroxylation and subsequent ring-opening, pathways often studied in environmental chemistry and biocatalysis. researchgate.net These reactions are typically mediated by highly reactive species like hydroxyl radicals (•OH) or specific enzymes such as monooxygenases. oup.comnih.gov
For example, salicylate (B1505791) hydroxylase, an enzyme from Pseudomonas putida, has been shown to catalyze the hydroxylation of o-nitrophenol, leading to the formation of catechol and the release of a nitrite (B80452) ion. nih.gov This process involves the cleavage of the C-N bond. oup.comnih.gov While direct studies on this compound are not prevalent, it is plausible that it could undergo similar enzymatic or advanced oxidative processes.
Potential degradation pathways could include:
Hydroxylation: Introduction of a second hydroxyl group to the ring, potentially displacing one of the existing substituents.
Ring-Opening: Following hydroxylation, the aromatic ring can become unstable and cleave. The degradation of nitrophenols can lead to the formation of dicarboxylic acids and other smaller organic fragments. researchgate.net Photochemical degradation is also a known pathway for nitrophenols, which can lead to the formation of nitrous acid (HONO) in the atmosphere. rsc.org
Synergistic Effects of Multiple Substituents on Aromatic Reactivity
The chemical behavior of this compound is not merely a sum of its individual substituents but a result of their complex and synergistic interactions.
Combined Electron-Withdrawing/Donating Effects
The substituents on the aromatic ring exhibit a combination of inductive and resonance effects that modulate the electron density of the ring and the acidity of the phenol. researchgate.net
Fluorine (-F): Is strongly electron-withdrawing by induction (-I) and weakly electron-donating by resonance (+R). Its inductive effect dominates.
Bromine (-Br): Similar to fluorine, it is electron-withdrawing by induction (-I) and weakly donating by resonance (+R).
Nitro (-NO₂): Is a powerful electron-withdrawing group through both induction (-I) and resonance (-R). libretexts.org
The combined effect of three halogen atoms and a nitro group makes the aromatic ring of this compound exceptionally electron-poor. This high degree of electron deficiency significantly increases the acidity of the phenolic proton compared to phenol itself, as the resulting phenoxide anion is substantially stabilized by the dispersion of the negative charge. libretexts.orgchemrxiv.org
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+/-R) | Overall Effect on Ring |
| -OH | 1 | Weakly Withdrawing | Strongly Donating | Activating |
| -F | 2 | Strongly Withdrawing | Weakly Donating | Deactivating |
| -F | 3 | Strongly Withdrawing | Weakly Donating | Deactivating |
| -Br | 4 | Withdrawing | Weakly Donating | Deactivating |
| -NO₂ | 6 | Strongly Withdrawing | Strongly Withdrawing | Strongly Deactivating |
Steric Hindrance and Directed Reactivity
Steric hindrance plays a critical role in dictating the regioselectivity of reactions involving highly substituted aromatic rings. oregonstate.edu In this compound, the substituents are positioned in a crowded arrangement.
The positions adjacent to the hydroxyl group (C2 and C6) are occupied, precluding typical ortho-substitution directed by the -OH group. rsc.org Any potential electrophilic attack on the only remaining carbon (C5) would be sterically hindered by the adjacent bulky bromine atom (at C4) and the nitro group (at C6). Similarly, reactions involving the hydroxyl group itself, such as etherification or esterification, can be slowed by the steric bulk of the ortho-substituents (fluorine at C2 and the nitro group at C6). nih.govacs.org This steric crowding can necessitate more forcing reaction conditions or lead to lower yields compared to less substituted phenols. oregonstate.edu
Iv. Advanced Spectroscopic and Structural Elucidation Studies
Vibrational Spectroscopy
Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule. For 4-Bromo-2,3-difluoro-6-nitrophenol, these techniques are crucial for identifying its characteristic functional groups.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the compound, with specific peaks corresponding to particular functional groups and bonds. For this compound, key vibrational modes would be anticipated.
A hypothetical FT-IR data table for this compound would include the following significant peaks:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Phenolic) | Stretching | 3200-3600 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| NO₂ (Nitro) | Asymmetric Stretching | 1500-1550 |
| NO₂ (Nitro) | Symmetric Stretching | 1335-1370 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-F (Fluoroaromatic) | Stretching | 1100-1300 |
| C-Br (Bromoaromatic) | Stretching | 500-600 |
Note: The values in this table are illustrative and based on typical ranges for these functional groups. Actual experimental values may vary.
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would be especially useful for observing the symmetric vibrations of the aromatic ring and the nitro group, as well as the carbon-halogen bonds. While specific experimental Raman data is not publicly available, a hypothetical spectrum would be expected to corroborate the findings from FT-IR and provide additional structural details.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of specific atomic nuclei.
A comprehensive NMR analysis of this compound would involve acquiring spectra for multiple nuclei:
¹H NMR: This would reveal the chemical shift and coupling of the single aromatic proton, providing insight into its electronic environment as influenced by the adjacent fluorine and bromine atoms. The phenolic proton might also be observable, though its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms in the aromatic ring. The chemical shifts would be indicative of their direct bonding to hydrogen, fluorine, bromine, the nitro group, or the hydroxyl group.
¹⁹F NMR: As a highly sensitive nucleus, ¹⁹F NMR is invaluable for fluorinated compounds. It would provide precise chemical shifts for the two fluorine atoms and show coupling to each other and to the neighboring proton, confirming their relative positions on the aromatic ring.
A table of predicted NMR data illustrates the type of information that would be obtained:
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H | H-5 | 7.5-8.0 | d | JH-F |
| ¹³C | C-1 (C-OH) | 145-155 | - | - |
| ¹³C | C-2 (C-F) | 140-150 | d | JC-F |
| ¹³C | C-3 (C-F) | 135-145 | d | JC-F |
| ¹³C | C-4 (C-Br) | 110-120 | - | - |
| ¹³C | C-5 (C-H) | 115-125 | - | - |
| ¹³C | C-6 (C-NO₂) | 130-140 | - | - |
| ¹⁹F | F-2 | -130 to -150 | d | JF-F |
| ¹⁹F | F-3 | -140 to -160 | d | JF-F |
Note: This table contains hypothetical data for illustrative purposes. Chemical shifts and coupling constants are estimations.
To unambiguously assign all signals and confirm the structure, advanced 2D NMR experiments would be essential. These include:
COSY (Correlation Spectroscopy): To establish correlations between coupled protons (in this case, primarily to confirm the single proton's coupling).
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons, which is critical for piecing together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of atoms, which would help confirm the relative positions of the substituents on the aromatic ring.
X-ray Diffraction Analysis
A hypothetical table of crystallographic data would look as follows:
| Parameter | Value |
| Crystal System | Orthorhombic (example) |
| Space Group | P2₁2₁2₁ (example) |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Hypothetical Value |
| Z | 4 (example) |
| Density (calculated) (g/cm³) | Hypothetical Value |
Note: The crystallographic parameters in this table are for illustrative purposes only, as no experimental crystal structure has been reported in the public domain.
Single Crystal X-ray Structure Determination
For this compound, obtaining a single crystal suitable for X-ray analysis would be the first critical step. This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization techniques. Once a suitable crystal is mounted and subjected to X-ray diffraction, the resulting diffraction pattern is analyzed to solve the crystal structure.
Expected Structural Features: The structure of this compound would be expected to feature a planar benzene (B151609) ring due to its aromatic nature. The substituents—a bromine atom, two fluorine atoms, a nitro group, and a hydroxyl group—would lie in or close to the plane of the ring. The analysis would confirm the substitution pattern and provide precise measurements of the carbon-carbon bonds within the ring, as well as the bond lengths between the ring carbons and the various substituents.
A hypothetical data table for the crystallographic parameters that would be determined is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 15.2 |
| c (Å) | 8.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 890 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.85 |
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions would be anticipated to play a significant role in the solid-state assembly.
Key Intermolecular Interactions:
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, while the oxygen atoms of the nitro group and the hydroxyl group itself can act as hydrogen bond acceptors. This would likely lead to the formation of strong O-H···O hydrogen bonds, which are a dominant force in the crystal packing of many phenols.
Halogen Bonding: The bromine atom, and to a lesser extent the fluorine atoms, can participate in halogen bonding. This is a directional interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule, such as the oxygen atoms of the nitro group.
π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro, halogens) substituents can influence the nature and geometry of these interactions.
Analysis of the crystal structure would allow for the identification and geometric characterization of these interactions, providing insight into the forces that dictate the supramolecular architecture.
Investigating Tautomerism and Isomerism in Solid State
Tautomerism, the interconversion of structural isomers, is a possibility for this compound. Specifically, the transfer of the phenolic proton to one of the oxygen atoms of the nitro group could lead to the formation of a quinone-like tautomer.
Phenol-Nitro Tautomerism: While the phenolic form is generally more stable, the presence of strong intramolecular or intermolecular hydrogen bonding can sometimes stabilize the nitro-aci tautomer. Single-crystal X-ray diffraction can definitively determine which tautomer is present in the solid state by locating the position of the hydrogen atom of the hydroxyl group. In some cases, both tautomers might co-exist in the crystal lattice.
Conformational Isomerism: Rotational isomerism (conformers) could arise from the rotation around the C-O and C-N bonds. The specific conformation adopted in the solid state is the one that is energetically most favorable within the crystal lattice, influenced by the intermolecular interactions.
Electronic Spectroscopy
Electronic spectroscopy, particularly UV-Vis spectroscopy, provides information about the electronic transitions within a molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The aromatic ring and the nitro group are the primary chromophores. The presence of the various substituents would influence the energy of these transitions and thus the wavelength of maximum absorption (λmax).
Expected Spectral Features:
π → π Transitions:* These transitions, typically of high intensity, would arise from the excitation of electrons from the π bonding orbitals of the aromatic system to the antibonding π* orbitals. The presence of the nitro group, which extends the conjugation, would likely shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.
n → π Transitions:* These transitions, usually of lower intensity, involve the excitation of non-bonding electrons (from the oxygen atoms of the nitro and hydroxyl groups) to the π* antibonding orbitals. These may appear as shoulders on the more intense π → π* bands.
The solvent used for the analysis can also affect the spectrum. In a basic solution, the phenolic proton would be abstracted to form the phenolate (B1203915) anion. This would lead to a significant bathochromic shift in the UV-Vis spectrum, as the phenolate is a stronger electron-donating group, which further extends the conjugation and lowers the energy of the electronic transitions.
A hypothetical UV-Vis data table is provided below.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Methanol (B129727) | 280 | 15,000 | π → π |
| 350 | 3,000 | n → π | |
| Methanol + NaOH | 410 | 25,000 | π → π* (phenolate) |
V. Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are instrumental in predicting the molecular structure, stability, and electronic characteristics of a compound. For 4-Bromo-2,3-difluoro-6-nitrophenol, such studies would provide invaluable insights into its behavior at a molecular level.
DFT has become a standard method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a detailed analysis of substituted phenols.
A foundational step in computational chemistry is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This would involve determining the bond lengths, bond angles, and dihedral angles of this compound. Conformational analysis would also be crucial to identify different spatial arrangements of the hydroxyl and nitro groups and their relative energies.
FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.
NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer interactions between filled and vacant orbitals, offering insights into hyperconjugative effects and the stability endowed by electron delocalization.
The aromaticity of the benzene (B151609) ring in this compound would be influenced by its various substituents. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a common method to quantify the degree of aromaticity based on the deviation of bond lengths from an ideal aromatic system.
Density Functional Theory (DFT) Studies
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling can be employed to explore potential reaction mechanisms involving this compound. This could include modeling its synthesis, degradation pathways, or its interactions with other molecules. Such studies would calculate the energies of reactants, transition states, and products to determine the most likely reaction pathways.
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic parameters, which can aid in the identification and characterization of compounds.
Theoretical vibrational and electronic spectra of this compound can be simulated using methods like DFT and Time-Dependent DFT (TD-DFT). nih.govdiva-portal.org These simulations provide insights into the vibrational modes and electronic transitions of the molecule. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to assign the observed bands to specific molecular motions. wikipedia.org Similarly, simulated UV-Vis spectra can help in understanding the electronic structure and chromophoric properties of the molecule. Studies on related nitrophenol derivatives have shown good agreement between calculated and experimental spectra. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3450 |
| N-O (asymmetric) | Stretching | 1530 |
| N-O (symmetric) | Stretching | 1350 |
| C-F | Stretching | 1280 |
| C-Br | Stretching | 650 |
Note: These are representative values and the actual calculated frequencies may vary depending on the computational method and basis set used.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, particularly DFT, has become a powerful tool in structural elucidation. aminer.orgnih.govacs.org By calculating the magnetic shielding tensors of the nuclei in this compound, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. mdpi.com These predicted shifts can be correlated with experimental data to confirm the molecular structure and assign the resonances. For complex substituted aromatic systems, computational predictions are invaluable in resolving ambiguities in spectral interpretation. Recent advancements have integrated DFT calculations with machine learning to enhance the accuracy of these predictions. nih.gov
Advanced Computational Characterization of Molecular Interactions
The study of non-covalent interactions is essential for understanding the solid-state properties and crystal packing of a molecule.
Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Hypothetical Crystal Structure of this compound
| Intermolecular Contact | Percentage Contribution (%) |
|---|---|
| H···H | 35.5 |
| O···H | 25.2 |
| F···H | 15.8 |
| Br···H | 8.5 |
| C···H | 7.0 |
| C···C | 4.5 |
| Other | 3.5 |
Note: This table presents hypothetical data to illustrate the output of a Hirshfeld surface analysis. The actual contributions would depend on the determined crystal structure.
Studies on Non-Linear Optical (NLO) Properties
Theoretical investigations into the non-linear optical (NLO) properties of this compound are not extensively documented in publicly available research. However, the structural features of the molecule, which include a bromo substituent, a nitro group, and a phenolic hydroxyl group on a benzene ring, suggest potential for NLO activity. Organic molecules containing both electron-donating (like the hydroxyl group) and electron-withdrawing (like the nitro group) substituents often exhibit significant NLO responses. nih.gov The presence of the bromine atom can also enhance these properties. researchgate.net
Computational studies on similar bromo- and nitro-substituted phenolic compounds have utilized Density Functional Theory (DFT) to calculate parameters such as electric dipole moments (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations are crucial in predicting the NLO behavior of materials. For instance, studies on related compounds have shown that the arrangement and nature of substituent groups significantly influence the calculated hyperpolarizability values, which are indicative of the material's potential for applications in second-harmonic generation (SHG) and other NLO phenomena. researchgate.netresearchgate.net
While no specific data tables for this compound are available, a hypothetical computational study would likely involve the following:
Geometry Optimization: Determining the most stable molecular structure.
Frequency Calculations: To confirm the stability of the optimized geometry.
Calculation of NLO Properties: Using methods like DFT with appropriate basis sets to compute α and β values.
The results would typically be presented in a table comparing the calculated values in different solvents to understand the solvent effect on NLO properties.
Table 1: Hypothetical NLO Properties of this compound
| Property | Gas Phase | Ethanol | Chloroform |
|---|---|---|---|
| Dipole Moment (μ) (Debye) | Data not available | Data not available | Data not available |
| Polarizability (α) (a.u.) | Data not available | Data not available | Data not available |
| First Hyperpolarizability (β) (a.u.) | Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only, as specific research data for this compound was not found.
Investigation of Tautomeric Equilibria and Isomerism
The investigation of tautomeric equilibria and isomerism is fundamental to understanding the chemical behavior of this compound. The molecule can potentially exist in different tautomeric forms due to the presence of the phenolic hydroxyl group and the nitro group. The primary tautomerism to consider would be the phenol-keto tautomerism, involving the migration of the phenolic proton.
Specifically, the phenol (B47542) form (A) is generally more stable for simple phenols. However, the presence of the ortho-nitro group allows for the possibility of intramolecular hydrogen bonding, which can influence the equilibrium. The nitro group can also exhibit aci-nitro tautomerism, leading to the formation of a nitronic acid (quinonoid) form (B).
Figure 1: Potential Tautomeric Forms of this compound (A) Phenol form (B) Quinonoid (aci-nitro) form
Computational studies, typically employing DFT, would be used to calculate the relative energies of these tautomers to determine their populations at equilibrium. The calculations would involve optimizing the geometry of each tautomer and calculating their Gibbs free energies. The energy difference between the tautomers allows for the calculation of the equilibrium constant (K_t).
No specific experimental or computational studies on the tautomeric equilibria of this compound were found. However, research on related nitrophenols often indicates that the phenol form is significantly more stable.
In terms of isomerism, beyond the constitutional isomerism that defines the substitution pattern, one could investigate rotational isomerism (conformers) arising from the rotation around the C-O bond of the hydroxyl group and the C-N bond of the nitro group. The relative energies of these conformers would also be determined through computational methods.
Table 2: Hypothetical Relative Energies of Tautomers
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| Phenol form (A) | 0 (Reference) |
| Quinonoid form (B) | Data not available |
Note: This table is for illustrative purposes only, as specific research data for this compound was not found.
Vi. Emerging Applications and Materials Science Perspectives
Role as Versatile Synthetic Intermediates and Building Blocks
The strategic placement of bromo, fluoro, and nitro groups on the phenol (B47542) ring makes 4-Bromo-2,3-difluoro-6-nitrophenol a valuable intermediate in organic synthesis. These functional groups can be selectively modified or replaced, providing a pathway to a wide array of other complex molecules. The compound serves as a foundational component for constructing more elaborate chemical structures. evitachem.com
As a substituted phenol, this compound is a key precursor for the synthesis of functionalized aromatic systems. The presence of multiple reactive sites on the aromatic ring allows for a variety of chemical transformations. This versatility enables chemists to introduce new functional groups and build upon the existing molecular framework, leading to the creation of novel compounds with tailored electronic and physical properties.
The design of complex molecular architectures relies on the availability of versatile building blocks. This compound fits this role by providing a rigid phenolic core decorated with functional groups that can participate in various coupling reactions. This allows for the systematic construction of intricate three-dimensional structures, which is a fundamental aspect of modern chemical synthesis and materials design. Phenolic composites, for instance, are widely utilized in applications like automobile brake pads due to their high coefficient of friction and low wear rates at elevated temperatures. researchgate.net
Integration in Polymer Science and Engineering
The field of polymer science is increasingly looking towards specialized monomers to create polymers with enhanced properties. Substituted phenols, in general, are crucial in this area, particularly in the modification of existing polymers and the development of new composite materials.
Phenolic resins are a class of thermosetting polymers known for their high thermal stability and mechanical strength. substack.comacs.org The properties of these resins can be fine-tuned by incorporating substituted phenols into their structure. orientjchem.org For example, replacing standard phenol with derivatives like cardanol, a phenol-based by-product, can alter the resin's flexibility and processing characteristics. orientjchem.orgsemanticscholar.org This modification strategy can improve properties such as flow, electrical insulation, and curing speed. orientjchem.org The goal is often to create resins with enhanced thermal, adhesive, or anti-corrosive properties. semanticscholar.orgresearchgate.net Researchers have also explored non-toxic substitutes for phenol, such as 2-hydroxymethylphenol, to create safer resins with excellent thermomechanical properties. acs.org
Table 1: Examples of Substituted Phenols in Resin Modification
| Substituted Phenol/Aldehyde | Modification Effect | Reference |
|---|---|---|
| Cardanol | Increased flexibility; reduced tensile and flexural strength initially. orientjchem.orgsemanticscholar.org | orientjchem.orgsemanticscholar.org |
| Furfural (with Cardanol) | Enhanced mechanical, chemical, and curing properties. orientjchem.orgsemanticscholar.org | orientjchem.orgsemanticscholar.org |
| Terephthalaldehyde & 2-hydroxymethylphenol | Formaldehyde-free and phenol-free resin with high thermostability. acs.org | acs.org |
Phenol-based composites are materials where a phenolic resin matrix is reinforced with various fillers. researchgate.netas-proceeding.com These composites are valued for their dimensional stability, low water absorption, and resistance to chemicals. e-bookshelf.de The choice of reinforcing material, which can range from synthetic fibers to natural biomass, significantly influences the final properties of the composite. researchgate.netas-proceeding.com For instance, biomass fillers can create environmentally friendly composites with a lower carbon footprint. researchgate.netas-proceeding.com The development of these materials involves improving their mechanical strength, thermal stability, and non-flammability for applications in aerospace, construction, and the automotive industry. as-proceeding.com
Table 2: Reinforcing Fillers in Phenol-Based Composites
| Reinforcing Filler | Purpose/Advantage | Reference |
|---|---|---|
| Natural/Synthetic Fibers | General improvement of mechanical properties. researchgate.net | researchgate.net |
| Industrial Wastes/Inorganic Fillers | Improved thermal stability and non-flammability. as-proceeding.com | as-proceeding.com |
| Coconut, Agave, Sisal Fibers | Development of eco-friendly brake pads with varying wear resistance. researchgate.net | researchgate.net |
There is a growing movement towards producing polymers from renewable, bio-based feedstocks to reduce reliance on petrochemicals. substack.comresearchgate.net Phenolic compounds can be derived from sources like lignin, a major component of wood and agricultural residues. substack.comeuropean-bioplastics.org These bio-based phenols can then be used to synthesize polymers. substack.com Feedstocks for bioplastics are categorized into generations: first-generation (e.g., corn, sugar cane), second-generation (e.g., non-food crops, agricultural by-products), and third-generation (e.g., algae, industrial waste). econstor.eu The use of these renewable resources is a key step in making the polymer industry more sustainable. substack.compolymerexpert.biz
Advanced Material Applications Based on Poly-substituted Phenols
The strategic placement of electron-withdrawing and electron-donating groups on the phenol ring is central to its utility in materials science. Halogens like fluorine and bromine, along with nitro groups, significantly alter the electron density distribution of the aromatic ring and the acidity of the phenolic hydroxyl group. These modifications influence intermolecular interactions, reactivity, and photophysical properties, making compounds like this compound valuable building blocks for functional materials. For instance, substituted phenols are investigated as organophotoredox catalysts, where their electronic properties are harnessed to drive chemical reactions using visible light. acs.orgacs.org
The performance of advanced electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs) is highly dependent on the electronic properties of their constituent materials, particularly those used in charge-transporting layers. Poly-substituted aromatics are crucial in this context for their tunable energy levels.
Research has shown that aniline (B41778) derivatives with similar substitution patterns, like 4-bromo-2,6-difluoroaniline (B33399), are precursors to conjugated quasiplanar triarylamines used as hole-transporting materials in PSCs and OLEDs. ossila.com The fluorine and bromine substituents are instrumental in adjusting the molecular orbital energy levels (HOMO/LUMO) to facilitate efficient charge injection and transport. ossila.com The phenol group in a molecule like this compound provides a reactive site for incorporating it into larger polymeric or dendritic structures, while the bromo, fluoro, and nitro groups would similarly modulate the electronic properties to optimize device performance.
Table 1: Properties of Substituted Aromatics in Electronic Devices
| Property | Role in Electronic Devices | Influence of Substituents (Br, F, NO₂) |
|---|---|---|
| Energy Level Tuning | Optimizes charge injection/extraction by aligning the material's HOMO/LUMO levels with adjacent layers. | Electron-withdrawing groups lower energy levels, enhancing stability and matching with perovskite or emissive layers. ossila.com |
| Hole/Electron Mobility | Facilitates efficient movement of charge carriers through the material to the electrodes. | The rigid, planar structures that can be formed from these building blocks promote intermolecular π-π stacking, aiding charge transport. |
| Thermal Stability | Ensures device longevity and stable performance at operating temperatures. | Halogenated organic materials often exhibit enhanced thermal stability. |
| Solubility | Allows for solution-based processing and fabrication of thin films. | Substituents can be tailored to control solubility in common organic solvents for ease of manufacturing. |
Photo-switching materials can change their properties, such as structure or color, in response to light, making them candidates for applications in optical data storage, molecular machines, and smart fabrics. The function of these materials often relies on a photo-induced reversible transformation between two stable isomers.
Azobenzene derivatives are a classic example of photo-switchable molecules. A palladium-azobenzene complex synthesized from 4-bromo-2,6-difluoroaniline has demonstrated photo-switching capabilities, allowing it to reversibly form two distinct self-assembled structures. ossila.com The phenolic group of this compound can be readily converted into an azo linkage, making it a potential precursor for novel photo-switching materials. The electronic influence of the bromo, fluoro, and nitro groups would affect the absorption spectra of the cis and trans isomers, potentially allowing the switching wavelengths to be tuned for specific applications. ossila.com
Phenolic compounds are foundational monomers for phenolic resins, which are prized for their exceptional hardness, thermal stability, and chemical resistance. specialchem.com These properties make them ideal for creating protective coatings and high-strength adhesives for demanding industrial, marine, and aerospace applications. specialchem.com
The polymerization of phenols creates a highly cross-linked, durable network. The incorporation of poly-substituted phenols like this compound can further enhance these properties.
Adhesion and Robustness : The polar nitro and hydroxyl groups can improve adhesion to various substrates through hydrogen bonding and dipole-dipole interactions. Phenolic coatings can form robust films through various crosslinking chemistries. ntu.edu.sg
Chemical and Thermal Resistance : The presence of halogens is known to increase fire retardancy and chemical inertness. The stable aromatic structure contributes to high thermal stability.
Biopolymer Precursors : Lignocellulosic biomass, which is rich in phenolic compounds, can be liquefied to produce biopolyols. mdpi.com These polyols are valuable precursors for manufacturing more sustainable polyurethane foams, coatings, and adhesives. mdpi.com
Responsive or "smart" materials are designed to undergo a significant change in their physical or chemical properties in response to an external stimulus, such as a change in pH, temperature, or the presence of a specific analyte. rsc.org Poly-substituted phenols are excellent candidates for creating such materials due to their inherent chemical functionalities.
The phenolic hydroxyl group is acidic, and its pKa is highly sensitive to the electronic effects of other substituents on the ring. For this compound, the strongly electron-withdrawing fluoro and nitro groups make the phenol significantly more acidic than phenol itself. This predictable pH-dependent protonation/deprotonation can be harnessed to create pH-responsive polymers. researchgate.net
When incorporated into a polymer chain, the change in charge state of the phenol group can trigger a macroscopic response, such as swelling or shrinking of a hydrogel. This structural change can be transduced into a detectable signal. For example, a responsive polymer layer on gold nanoparticles can alter the local refractive index upon pH change, causing a measurable shift in the localized surface plasmon resonance (LSPR) peak, forming the basis of a highly sensitive sensor. researchgate.net Furthermore, the unique three-dimensional structure and electronic signature of poly-substituted phenols make them ideal templates for creating molecularly imprinted polymers (MIPs), which can act as synthetic receptors for the highly selective detection of the target molecule. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
